molecular formula C11H24ClNO B13099643 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride

3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride

Cat. No.: B13099643
M. Wt: 221.77 g/mol
InChI Key: OXNUKZCCRCAFNJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride is a chemical compound with a complex structure It is characterized by the presence of an aminomethyl group attached to a cyclohexanol ring, which is further substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride typically involves multiple steps. One common method includes the reaction of a suitable cyclohexanol derivative with an aminomethylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride involves its interaction with specific molecular targets in the body. The aminomethyl group can form hydrogen bonds with target proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-(Aminomethyl)-5-methylhexanoic acid
  • 3-(Aminomethyl)phenylboronic acid hydrochloride

Uniqueness

What sets 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride apart is its unique structure, which combines a cyclohexanol ring with multiple methyl substitutions and an aminomethyl group. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H24ClNO

Molecular Weight

221.77 g/mol

IUPAC Name

3-(aminomethyl)-1,3,5,5-tetramethylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C11H23NO.ClH/c1-9(2)5-10(3,8-12)7-11(4,13)6-9;/h13H,5-8,12H2,1-4H3;1H

InChI Key

OXNUKZCCRCAFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)O)(C)CN)C.Cl

Origin of Product

United States

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